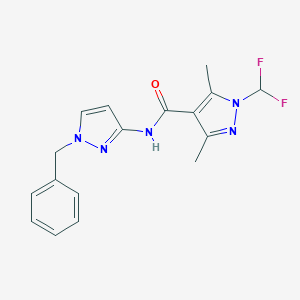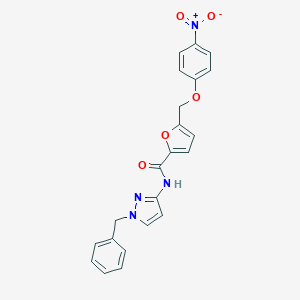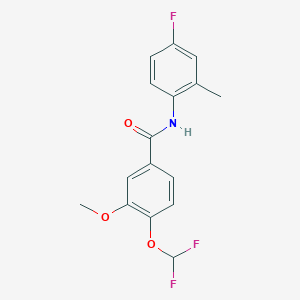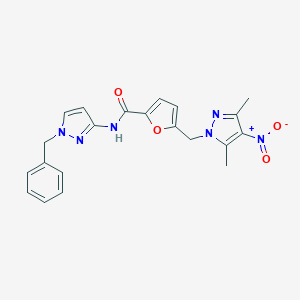![molecular formula C16H15F3N4O2 B279860 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide, also known as CTPB, is a small molecule inhibitor that has been studied extensively in scientific research for its potential therapeutic applications. CTPB has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further study.
作用机制
The mechanism of action of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide involves its ability to bind to and activate the Wnt signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By activating this pathway, this compound is able to promote neuronal survival and differentiation, inhibit the growth of cancer cells, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the activation of the Wnt signaling pathway, the inhibition of cancer cell growth, and the reduction of pro-inflammatory cytokine production. Additionally, this compound has been shown to increase the levels of neurotrophic factors, which are involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide in lab experiments is its ability to activate the Wnt signaling pathway, which is involved in a variety of cellular processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound for use in in vitro and in vivo studies. One limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research involving 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, the potential use of this compound as a therapeutic agent in humans could be explored further, with a focus on its safety and efficacy in clinical trials.
合成方法
The synthesis of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide involves several steps, including the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamide to form the final product, this compound.
科学研究应用
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to activate the Wnt signaling pathway, which is involved in the regulation of neuronal survival and differentiation. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the β-catenin pathway. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines.
属性
分子式 |
C16H15F3N4O2 |
|---|---|
分子量 |
352.31 g/mol |
IUPAC 名称 |
4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-7-12(9-1-2-9)23(22-13)8-14(24)21-11-5-3-10(4-6-11)15(20)25/h3-7,9H,1-2,8H2,(H2,20,25)(H,21,24) |
InChI 键 |
CVKGOOWWXSDTRO-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |
规范 SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)


![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)



![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

